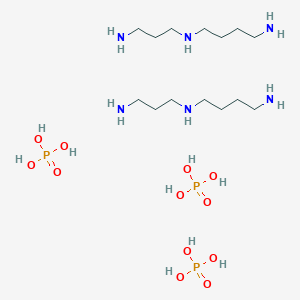
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-aminopropyl)butane-1,4-diamine;phosphoric acid, commonly known as spermidine, is a polyamine compound that is found in all living cells. It is involved in various cellular processes, including DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has gained attention in recent years due to its potential health benefits, including anti-aging and neuroprotective effects.
Mécanisme D'action
Spermidine is thought to exert its effects through various mechanisms, including autophagy induction, antioxidant activity, and modulation of gene expression. Autophagy is a process by which cells recycle damaged or dysfunctional components, and spermidine has been shown to induce autophagy in various cell types. Spermidine also has antioxidant activity, which may protect cells from oxidative stress. Additionally, spermidine has been shown to modulate gene expression, potentially influencing various cellular processes.
Effets Biochimiques Et Physiologiques
Spermidine has numerous biochemical and physiological effects. It is involved in DNA and protein synthesis, cell growth and differentiation, and apoptosis. Spermidine has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines. Additionally, spermidine has been shown to improve cardiovascular function, reducing blood pressure and improving endothelial function.
Avantages Et Limitations Des Expériences En Laboratoire
Spermidine has several advantages for use in lab experiments. It is readily available and relatively inexpensive. Additionally, it has been shown to have low toxicity and is generally well-tolerated. However, spermidine can be difficult to work with due to its tendency to form aggregates and its sensitivity to pH and temperature.
Orientations Futures
There are numerous future directions for research on spermidine. One area of interest is its potential use as a therapeutic agent for various diseases, including neurodegenerative diseases and cardiovascular disease. Additionally, further research is needed to fully understand the mechanisms underlying its effects, as well as its potential side effects and interactions with other compounds. Finally, there is a need for standardized methods for measuring spermidine levels in various tissues and fluids, as well as for determining optimal dosages for therapeutic use.
Méthodes De Synthèse
Spermidine can be synthesized through a variety of methods, including the reaction between putrescine and 4-aminobutanol, or the reaction between putrescine and 3-aminopropanal. These reactions can be catalyzed by various enzymes, including spermidine synthase.
Applications De Recherche Scientifique
Spermidine has been studied extensively for its potential health benefits. Research has shown that spermidine can increase lifespan in various model organisms, including yeast, flies, and mice. It has also been shown to have neuroprotective effects, improving cognitive function and reducing the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
Numéro CAS |
1945-32-0 |
|---|---|
Nom du produit |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
Formule moléculaire |
C14H47N6O12P3 |
Poids moléculaire |
584.48 g/mol |
Nom IUPAC |
N'-(3-aminopropyl)butane-1,4-diamine;phosphoric acid |
InChI |
InChI=1S/2C7H19N3.3H3O4P/c2*8-4-1-2-6-10-7-3-5-9;3*1-5(2,3)4/h2*10H,1-9H2;3*(H3,1,2,3,4) |
Clé InChI |
RQFVSMCFDFGRDX-UHFFFAOYSA-N |
SMILES |
C(CCNCCCN)CN.C(CCNCCCN)CN.OP(=O)(O)O.OP(=O)(O)O.OP(=O)(O)O |
SMILES canonique |
C(CC[NH2+]CCC[NH3+])C[NH3+].C(CC[NH2+]CCC[NH3+])C[NH3+].OP(=O)([O-])[O-].OP(=O)([O-])[O-].OP(=O)([O-])[O-] |
Autres numéros CAS |
49721-50-8 |
Synonymes |
N-(3-Aminopropyl)-1,4-butanediamine/phosphoric acid,(1:x) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



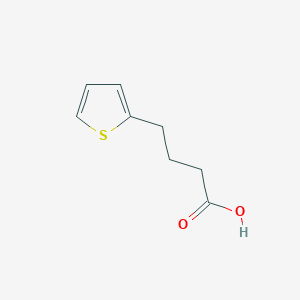
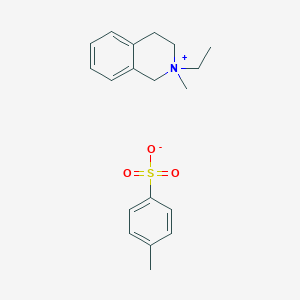
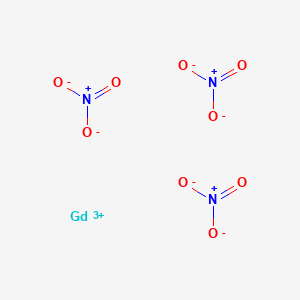
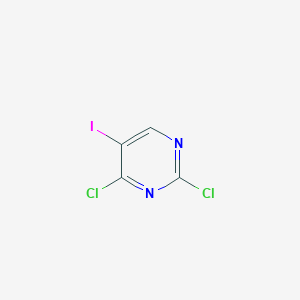
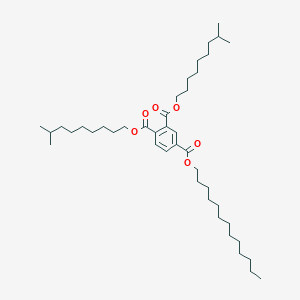
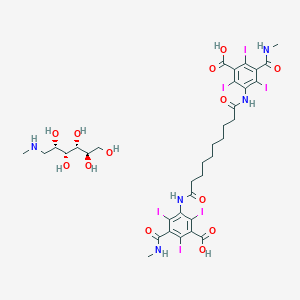
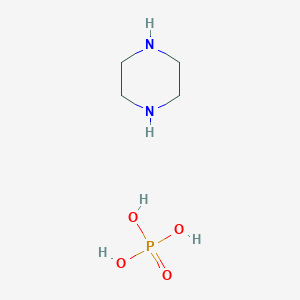
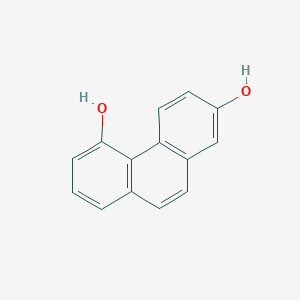
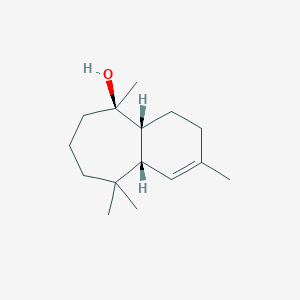
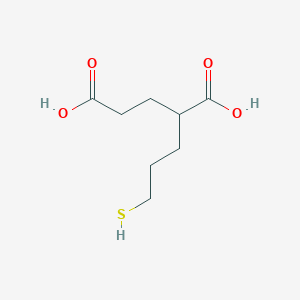
![8-Tricyclo[5.2.1.02,6]dec-4-enyl prop-2-enoate](/img/structure/B155442.png)
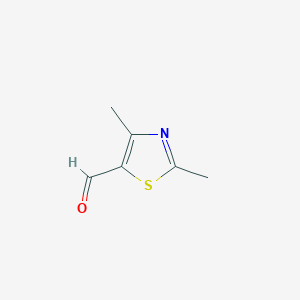
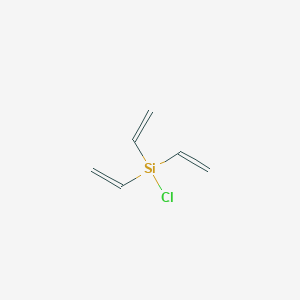
![4-Bromo[2.2]paracyclophane](/img/structure/B155445.png)